molecular formula C15H13NO2S2 B2942903 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide CAS No. 1798023-93-4

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

Cat. No. B2942903
CAS RN: 1798023-93-4
M. Wt: 303.39
InChI Key: KEJRXFBPOCDKJR-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiophene family and is known for its unique chemical structure and properties. In

Scientific Research Applications

Comprehensive Analysis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide Applications

The compound N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, also known as N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide, is a complex molecule that may have various applications in scientific research. While specific applications for this compound are not readily available, we can infer potential uses based on the properties of its functional groups and analogs. Below is a hypothetical analysis of unique applications across different fields of research:

Organic Semiconductor Research: Thiophene derivatives are known for their role in the advancement of organic semiconductors . The thiophene ring, being a conjugated system, can provide the necessary electronic properties for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Medicinal Chemistry: Compounds containing thiophene rings exhibit a range of pharmacological properties , such as anticancer, anti-inflammatory, and antimicrobial activities . The specific structure of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide could be explored for novel drug development.

Corrosion Inhibition: In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . This compound could be investigated for its efficacy in protecting metals and alloys in corrosive environments.

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(14-4-2-8-20-14)16(9-12-5-6-18-11-12)10-13-3-1-7-19-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJRXFBPOCDKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

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